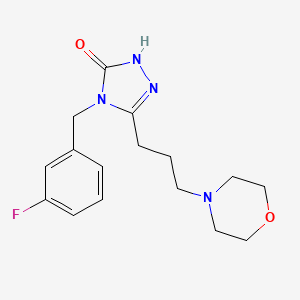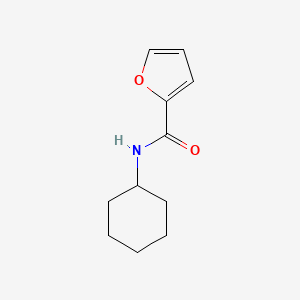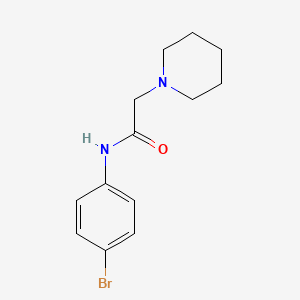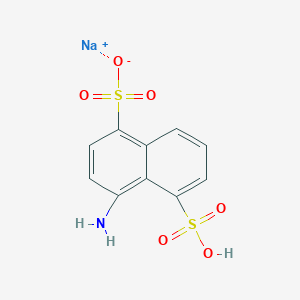![molecular formula C25H22N2O5 B3833931 N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine](/img/structure/B3833931.png)
N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine
描述
N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine, commonly known as BPT, is a synthetic compound that is widely used in scientific research. BPT is a tyrosine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
BPT's mechanism of action is not fully understood, but it is believed to act as a nucleophile, reacting with ROS and PTPs to form covalent adducts. BPT has been shown to be highly selective for ROS and PTPs, making it a valuable tool for researchers studying these pathways.
Biochemical and Physiological Effects:
BPT has a range of biochemical and physiological effects, including the inhibition of PTPs, the detection of ROS, and the induction of apoptosis in cancer cells. BPT has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of BPT is its sensitivity and selectivity for ROS and PTPs, making it a valuable tool for researchers studying these pathways. BPT is also relatively easy to synthesize and has good stability, making it a cost-effective compound for use in research. However, one limitation of BPT is its potential toxicity, particularly at high concentrations. Researchers must be careful to use BPT at appropriate concentrations to avoid toxicity.
未来方向
There are many future directions for research on BPT. One area of interest is the development of new fluorescent probes based on the structure of BPT, with improved sensitivity and selectivity for ROS and other targets. Another area of interest is the use of BPT as a therapeutic agent for diseases such as cancer and inflammatory diseases. Finally, research on the mechanism of action of BPT could lead to a better understanding of ROS and PTP signaling pathways, with potential implications for the treatment of a range of diseases.
科学研究应用
BPT has been used in a wide range of scientific research applications. One of its most common uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. BPT is highly sensitive to ROS, making it a valuable tool for researchers studying oxidative stress and related diseases. BPT has also been used as a tool to study protein tyrosine phosphatases (PTPs), which play a critical role in the regulation of cell signaling pathways. BPT has been shown to be a potent inhibitor of PTPs, making it a valuable tool for researchers studying these enzymes.
属性
IUPAC Name |
2-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c28-20-13-11-18(12-14-20)16-22(25(31)32)27-24(30)21(15-17-7-3-1-4-8-17)26-23(29)19-9-5-2-6-10-19/h1-15,22,28H,16H2,(H,26,29)(H,27,30)(H,31,32)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENUTIAERBDEAI-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)\NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)-2-[(2Z)-3-phenyl-2-(phenylformamido)prop-2-enamido]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3833861.png)
![N-1,3-benzodioxol-5-yl-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B3833862.png)

![N-[2-(acetylamino)-3-phenylacryloyl]valine](/img/structure/B3833888.png)
![N-[2-(acetylamino)-3-phenylacryloyl]leucine](/img/structure/B3833898.png)
![N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3833901.png)
![N-[2-(acetylamino)-3-phenylacryloyl]tryptophan](/img/structure/B3833909.png)
![N-[2-(acetylamino)-3-phenylacryloyl]glycine](/img/structure/B3833917.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3833922.png)
![1-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]proline](/img/structure/B3833923.png)



![sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)